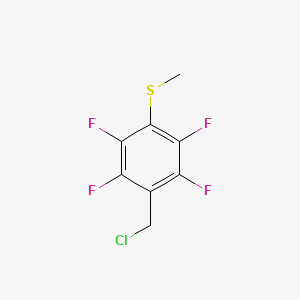
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene is an aromatic compound characterized by a benzene ring substituted with chloromethyl, tetrafluoro, and methylsulfanyl groups
Preparation Methods
The synthesis of 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chloromethylation of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride . The reaction conditions must be carefully controlled to ensure the selective substitution of the chloromethyl group.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ similar reagents and catalysts but are scaled up to meet industrial demands.
Chemical Reactions Analysis
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as benzyl ethers or benzyl amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those with fluorinated aromatic rings.
Materials Science: The compound’s unique substituents make it a candidate for the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine atoms. This activation facilitates electrophilic substitution reactions at the chloromethyl group . The methylsulfanyl group can also participate in redox reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-(methylsulfanyl)benzene include:
Properties
CAS No. |
106666-03-9 |
|---|---|
Molecular Formula |
C8H5ClF4S |
Molecular Weight |
244.64 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3,5,6-tetrafluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H5ClF4S/c1-14-8-6(12)4(10)3(2-9)5(11)7(8)13/h2H2,1H3 |
InChI Key |
KEGNYEJFWNVKNW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1F)F)CCl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















